tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate
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Overview
Description
tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate: is a chemical compound with the molecular formula C10H20N2O3 . It is a derivative of carbamate and is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxirane derivative. One common method includes the use of tert-butyl carbamate and 3-(aminomethyl)oxirane under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of protected amines and carbamates .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in various biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl (3-(aminomethyl)oxetan-3-yl)carbamate
Comparison: While all these compounds share the tert-butyl carbamate moiety, tert-ButylN-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate is unique due to the presence of the oxolan ring. This structural feature imparts distinct chemical and biological properties, making it valuable in specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-3-(aminomethyl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-10(6-11)4-5-14-7-10/h4-7,11H2,1-3H3,(H,12,13)/t10-/m0/s1 |
InChI Key |
GBPPASYXYUJDQC-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(CCOC1)CN |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)CN |
Origin of Product |
United States |
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